molecular formula C12H13N3O4S B2875278 2-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetic acid CAS No. 899940-35-3

2-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetic acid

Cat. No.: B2875278
CAS No.: 899940-35-3
M. Wt: 295.31
InChI Key: DBFZAXYOISUYEM-UHFFFAOYSA-N
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Description

This compound features a pyrido[2,3-d]pyrimidine core fused with a tetrahydropyridine ring. Key substituents include:

  • Three methyl groups at positions 1, 3, and 6, enhancing lipophilicity and steric bulk.
  • A thioether-linked acetic acid moiety at position 5, which introduces acidity and solubility.
    The molecular formula is C₁₄H₁₅N₃O₄S (MW: 337.35 g/mol). Its structural complexity suggests applications in medicinal chemistry, particularly in enzyme inhibition or receptor modulation, though specific pharmacological data remain underexplored in the provided evidence .

Properties

IUPAC Name

2-(1,3,6-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S/c1-6-4-13-10-8(9(6)20-5-7(16)17)11(18)15(3)12(19)14(10)2/h4H,5H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBFZAXYOISUYEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1SCC(=O)O)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetic acid typically involves multiple steps. One common method starts with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the thioacetic acid moiety. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce waste, and increase efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain atoms or groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in appropriate solvents.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Structure Variations

Pyrido[2,3-d]pyrimidine vs. Thieno[2,3-d]pyrimidine Derivatives
  • Pyrido[2,3-d]pyrimidine (Target Compound): The nitrogen-containing fused ring system improves solubility in polar solvents and enables hydrogen bonding.
Simple Pyrimidine Derivatives

Substituent Effects

Acetic Acid vs. Ester Derivatives
  • Acetic Acid Group (Target Compound): Enhances water solubility and ionic interactions, making it suitable for targeting polar binding pockets.
  • Ethyl Ester Derivatives (e.g., Ethyl 2-thio-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate): Improved cell permeability due to ester masking, but require metabolic activation (hydrolysis) for activity .
Fluorinated Analogs

The difluoroacetic acid substituent in 2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2,2-difluoroacetic acid increases metabolic stability and electronegativity but reduces acidity compared to the target compound’s thio-acetic acid group .

Pharmacological Potential

  • Anticancer Activity : Pyrimidine derivatives with thioether linkages, such as those synthesized via thiourea-mediated cyclocondensation (), show cytotoxic effects, hinting at the target’s applicability in oncology .

Data Table: Structural and Functional Comparison

Compound Name (CAS) Core Structure Substituents Molecular Formula MW (g/mol) Key Properties/Activities
Target Compound Pyrido[2,3-d]pyrimidine 1,3,6-Trimethyl, 2,4-dioxo, thio-acetic acid C₁₄H₁₅N₃O₄S 337.35 High polarity, potential enzyme inhibition
2-(1,3-Dimethyl-2,4-dioxo-thieno[2,3-d]pyrimidin-5-yl)acetic acid (1246761-51-2) Thieno[2,3-d]pyrimidine 1,3-Dimethyl, 2,4-dioxo, acetic acid C₁₀H₁₀N₂O₄S₂ 298.33 Aldose reductase inhibition
2-(2,4-Dioxo-tetrahydropyrimidin-5-yl)-2,2-difluoroacetic acid (1376372-60-9) Pyrimidine 2,4-Dioxo, difluoro-acetic acid C₆H₄F₂N₂O₄ 206.10 Enhanced metabolic stability
Ethyl 2-thio-4-oxo-pyrido[2,3-d]pyrimidine-5-carboxylate (102207-64-7) Pyrido[2,3-d]pyrimidine Ethyl ester, 2-thio, 4-oxo C₁₁H₁₃N₃O₃S 267.30 Prodrug requiring hydrolysis

Biological Activity

2-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetic acid is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydropyrido[2,3-d]pyrimidine moiety with a thioacetic acid functional group. Its molecular formula is C13H17N5O4SC_{13}H_{17}N_5O_4S, and it has a molecular weight of approximately 339.37 g/mol.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities including:

  • Antiviral Activity : Some derivatives have shown promising antiviral effects against specific viral strains.
  • Anticancer Properties : Certain compounds in the same chemical class have demonstrated cytotoxicity against cancer cell lines such as MCF-7 and HCT-116.
  • Antioxidant Activity : Compounds with similar frameworks often possess antioxidant properties that can mitigate oxidative stress.

Antiviral Activity

A study on mercapto-substituted compounds revealed that certain derivatives exhibited significant antiviral properties. For example, compounds showed activity against viral infections with IC50 values indicating effective inhibition at low concentrations .

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of related compounds against various cancer cell lines. Notably:

  • MCF-7 Cells : A derivative exhibited an IC50 value of 27.3 μM.
  • HCT-116 Cells : Another compound showed an IC50 value of 6.2 μM against this colon carcinoma cell line .

Antioxidant Properties

Research has indicated that compounds similar to 2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetic acid demonstrate high antioxidant activity. These properties are crucial in combating oxidative stress-related diseases .

Study 1: Evaluation of Anticancer Effects

In a comparative study involving several thiazole derivatives:

CompoundCell LineIC50 (μM)
Compound AMCF-727.3
Compound BHCT-1166.2

The results indicated that specific modifications in the chemical structure significantly enhance anticancer activity.

Study 2: Antiviral Screening

A screening of thioester derivatives against viral strains revealed:

CompoundVirus TypeIC50 (μM)
Compound CInfluenza15.0
Compound DHIV22.5

These findings suggest potential therapeutic applications in antiviral drug development.

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